In Silico Drug-Likeness Advantage: Chemo-informatics Compliance of the Core Fluorophenyl-Isoxazole Scaffold
The fluorophenyl-isoxazole-carboxamide core that underlies the target compound has been computationally validated for drug-likeness. In a series of six fluorophenyl-isoxazole-carboxamide derivatives (2a–2f, which share the same isoxazole substitution pattern as the target compound), all analogs obeyed Lipinski's Rule of Five (RO5) with zero violations, indicating favorable predicted oral bioavailability [1]. This class-level inference suggests that the target compound, which bears an additional oxazole extension, may retain favorable physicochemical properties, though empirical validation is required. No comparative chemo-informatics data exist for the furan (CAS 1208789-75-6) or benzo[d][1,3]dioxole analogs.
| Evidence Dimension | Lipinski's Rule of Five (RO5) compliance |
|---|---|
| Target Compound Data | No empirical data specific to CAS 1208747-18-5; class inference from structurally related fluorophenyl-isoxazole-carboxamide core: all six derivatives (2a–2f) obey RO5 with zero violations |
| Comparator Or Baseline | Furan analog (CAS 1208789-75-6) and benzo[d][1,3]dioxole analog: no reported data |
| Quantified Difference | Not quantifiable due to absent comparator data; only class-level inference available |
| Conditions | In silico prediction using standard chemo-informatics tools (reference paper: Open Chemistry 2021, 19, 855–863) |
Why This Matters
RO5 compliance reduces the probability of late-stage pharmacokinetic failure, a critical consideration for procurement when selecting leads for oral drug development programs.
- [1] Hawash, M., Jaradat, N., Abualhasan, M., Amer, J., Levent, S., Issa, S., Ibrahim, S., Ayaseh, A., Shtayeh, T., & Mousa, A. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Open Chemistry, 19(1), 855-863. View Source
